2-bromo-1-N-cyclopropylbenzene-1,4-diamine
Description
Structural Context within Halogenated N-Cyclopropyl Aromatic Diamines
2-bromo-1-N-cyclopropylbenzene-1,4-diamine belongs to the class of halogenated N-cyclopropyl aromatic diamines. The presence of a halogen atom, in this case, bromine, on the aromatic ring significantly influences the electronic properties of the molecule. This can affect its reactivity in various chemical reactions. The N-cyclopropyl group introduces a strained three-membered ring, which can also impart unique conformational and electronic characteristics.
The synthesis of related halogenated aromatic diamines often involves multi-step processes. For instance, the synthesis of 2-bromo-N,N,N',N'-tetramethyl-benzene-1,4-diamine has been reported, providing a reference for the synthetic challenges associated with this class of compounds. researchgate.net The reactivity of N-cyclopropylanilines has also been studied, revealing that the cyclopropyl (B3062369) group can be selectively cleaved under certain reaction conditions, a property that can be exploited in synthetic strategies. nih.gov
Research Significance of the Benzene-1,4-diamine Core and Cyclopropyl Moiety in Chemical Synthesis
The benzene-1,4-diamine (or p-phenylenediamine) core is a crucial structural motif in a wide array of chemical compounds. It serves as a key intermediate in the synthesis of various materials and molecules with significant applications.
Applications of the Benzene-1,4-diamine Core:
Polymers: This core is a fundamental building block for high-performance polymers.
Dyes and Pigments: It is used in the production of a variety of dyes. nbinno.com
Pharmaceuticals: The benzene-1,4-diamine scaffold is present in numerous biologically active molecules, including those with anticonvulsant, anti-anxiety, and sedative properties. nih.gov Aromatic diamines are important intermediates for the synthesis of various heterocycles like benzimidazoles and benzodiazepines, which are found in many pharmaceuticals. acs.org
The cyclopropyl moiety is another feature of this compound that carries significant weight in the field of medicinal chemistry and drug design. The incorporation of a cyclopropyl group into a molecule can have profound effects on its properties.
Key Contributions of the Cyclopropyl Moiety in Drug Design:
Enhanced Potency: The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to stronger binding with its biological target. iris-biotech.de
Metabolic Stability: The replacement of more metabolically labile groups with a cyclopropyl ring can increase a drug's resistance to metabolic degradation, thereby improving its pharmacokinetic profile. iris-biotech.dehyphadiscovery.com
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de
Structural Rigidity: The strained ring introduces conformational constraints, which can be advantageous in designing molecules with specific three-dimensional shapes for optimal interaction with biological targets. longdom.org
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-N-cyclopropylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXLDZWSIIQOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 N Cyclopropylbenzene 1,4 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Although experimental NMR spectra for 2-bromo-1-N-cyclopropylbenzene-1,4-diamine are not available, its ¹H and ¹³C NMR spectra can be predicted with a high degree of confidence.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic, amine, and cyclopropyl (B3062369) protons. The aromatic region would likely show three signals due to the three protons on the benzene (B151609) ring. The proton on C3 would likely appear as a doublet, coupled to the proton on C5. The proton on C5 would be expected to be a doublet of doublets, showing coupling to the protons on C3 and C6. The proton on C6 would likely be a doublet, coupled to the proton on C5. The chemical shifts of these aromatic protons are anticipated to be in the range of 6.5-7.5 ppm. The N-H protons of the primary and secondary amines would be expected to appear as broad singlets, with their chemical shifts being solvent-dependent but typically in the range of 3.0-5.0 ppm. The cyclopropyl group would exhibit a complex multiplet for the methine proton (CH-N) and two diastereotopic methylene (B1212753) protons (CH2), with chemical shifts expected in the upfield region of 0.5-2.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region, typically between 110 and 150 ppm. The carbon bearing the bromine atom (C2) would be expected to have a chemical shift in the lower end of this range, while the carbons attached to the nitrogen atoms (C1 and C4) would be shifted further downfield. The cyclopropyl carbons would appear in the upfield region, with the methine carbon (CH-N) expected around 30-40 ppm and the methylene carbons (CH2) at approximately 10-20 ppm.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | m | 110 - 125 |
| Aromatic C-N | - | - | 135 - 150 |
| Aromatic C-Br | - | - | 100 - 115 |
| NH₂ | 3.0 - 5.0 | br s | - |
| NH | 3.0 - 5.0 | br s | - |
| Cyclopropyl CH | 2.0 - 2.5 | m | 30 - 40 |
| Cyclopropyl CH₂ | 0.5 - 1.0 | m | 10 - 20 |
Note: These are predicted values and the actual experimental values may vary.
To unequivocally assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. It would be expected to show correlations between the aromatic protons on C3-C5 and C5-C6, as well as between the methine and methylene protons of the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. It would be instrumental in assigning the signals for each C-H bond in the aromatic ring and the cyclopropyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would provide crucial information about the long-range (two- and three-bond) correlations between protons and carbons. For instance, correlations between the N-H proton of the cyclopropylamine (B47189) and the aromatic carbons (C1, C2, and C6), as well as correlations between the aromatic protons and the neighboring carbons, would definitively establish the connectivity of the entire molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amines would likely appear as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range. A characteristic C-Br stretching vibration would likely be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are expected to give a strong signal. The symmetric C-H stretching vibrations of the cyclopropyl group would also be Raman active.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| N-H stretch (amine) | 3200-3500 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-3000 | Strong |
| Aromatic C=C stretch | 1450-1600 | Strong |
| C-N stretch | 1250-1350 | Medium |
| C-Br stretch | 500-600 | Medium |
Note: These are predicted values and the actual experimental values may vary.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the substituted benzene ring. The presence of two electron-donating amino groups on the benzene ring is likely to cause a significant red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. It is anticipated that there will be two main absorption bands, similar to other para-substituted diamino benzenes. The primary absorption band (E-band) would likely be in the 230-260 nm range, and a secondary, broader band (B-band) at a longer wavelength, possibly in the 280-320 nm range. The bromine and cyclopropyl substituents would be expected to have a minor influence on the position of these absorption maxima.
X-ray Diffraction (XRD) and Crystallographic Analysis
Obtaining a single crystal of this compound would allow for its definitive structural determination via X-ray crystallography. While no experimental crystal structure is available, some predictions can be made about its solid-state structure.
The molecular geometry would be influenced by the electronic and steric effects of the substituents on the benzene ring. The presence of the relatively bulky bromo and N-cyclopropyl groups adjacent to each other may cause some steric strain, potentially leading to a slight out-of-plane distortion of these substituents.
In the crystal lattice, intermolecular hydrogen bonding would be expected to play a significant role in the packing arrangement. The primary and secondary amine groups can act as both hydrogen bond donors and acceptors, likely forming a network of N-H···N hydrogen bonds. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure. The presence of the bromine atom might also lead to halogen bonding interactions (Br···N or Br···Br) in the solid state.
Analysis of Molecular Conformation and Solid-State Packing
The three-dimensional arrangement of molecules in the crystalline state, known as solid-state packing, is dictated by a delicate balance of intermolecular forces. For this compound, the molecular conformation is influenced by the steric and electronic nature of its substituents: the bromo group, the primary amine, and the N-cyclopropylamine group on the benzene ring.
Table 1: Expected Crystallographic Parameters and Interactions
| Parameter | Expected Feature | Rationale |
|---|---|---|
| Hydrogen Bonding | N-H...N and N-H...Br interactions | Presence of primary and secondary amine groups (donors) and nitrogen/bromine atoms (acceptors). |
| Halogen Bonding | C-Br...N or C-Br...π interactions | The electrophilic region on the bromine atom can interact with nucleophilic nitrogen or the π-system of the benzene ring. |
| π-π Stacking | Offset or face-to-face stacking | Aromatic rings tend to stack to maximize van der Waals forces. |
| Steric Hindrance | Non-planar conformation | The bulky cyclopropyl and bromo groups may cause twisting of the amine substituents relative to the benzene ring. |
Investigation of Intermolecular Interactions and Supramolecular Assemblies
The formation of ordered, large-scale structures from individual molecules, known as supramolecular assembly, is governed by non-covalent intermolecular interactions. For this compound, the primary and secondary amine groups are capable of forming strong hydrogen bonds (N-H...N), which are highly directional and can guide the assembly process.
These hydrogen bonds, in concert with weaker interactions like halogen bonds, π-π stacking, and van der Waals forces, can lead to the formation of complex one-, two-, or three-dimensional networks. The interplay between these forces dictates the final supramolecular architecture. For instance, hydrogen bonding can lead to the formation of chains or sheets, which are then further organized by other interactions. The study of such assemblies is crucial for understanding the material's properties and for the rational design of new materials with desired functions. General studies on diamine-containing molecules show their propensity to form intricate supramolecular structures. arkat-usa.org The presence of the bromine atom introduces the possibility of halogen bonding, which is increasingly recognized as a powerful tool in crystal engineering. acs.org
Studies on Orientational Disorder in Crystalline Forms
In some crystalline materials, molecules or parts of molecules may not occupy a single, fixed position and orientation but can be found in multiple positions. This phenomenon is known as orientational disorder. For this compound, the cyclopropyl group or even the entire molecule could potentially exhibit such disorder within the crystal lattice.
Orientational disorder can be influenced by factors such as molecular symmetry, the shape of the molecule, and the nature of the intermolecular interactions. If the energy barrier for reorientation between different positions is low, molecules can be "frozen" in multiple orientations during crystal growth. Characterizing this disorder is essential for an accurate description of the crystal structure and for understanding its thermodynamic properties. While no specific studies on the orientational disorder of this compound have been reported, methodologies for characterizing such phenomena in crystalline assemblies are well-established.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C9H11BrN2), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). The molecular weight is 227.10 g/mol .
Upon electron ionization, the molecule will form a radical cation (M•+), which can then undergo various fragmentation reactions. Based on the structure and studies of related N-cyclopropylanilines, a likely and significant fragmentation pathway involves the opening of the cyclopropyl ring following the initial single-electron oxidation. Other probable fragmentation patterns for halogenated anilines include the loss of the halogen atom (as a radical or HBr) and cleavage of bonds adjacent to the amine groups or the aromatic ring.
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 227/229 | [C9H11BrN2]•+ | Molecular Ion (M•+) |
| 148 | [M - Br]•+ | Loss of bromine radical |
| 186/188 | [M - C3H5]•+ | Loss of cyclopropyl radical (less likely) or rearrangement followed by loss |
| 119 | [C8H9N]•+ | Loss of Br and HCN |
Note: The table represents a theoretical prediction of fragmentation patterns. Actual experimental data would be required for confirmation.
X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Bromine Environment
X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides information about the local atomic environment of a specific element. For this compound, EXAFS at the bromine K-edge can be used to precisely determine the Br-C bond length and the number and type of neighboring atoms within a few angstroms of the bromine atom.
This technique is particularly useful for studying the local structure in both crystalline and non-crystalline materials. The EXAFS spectrum would exhibit oscillations from which information about the coordination environment of the bromine can be extracted. Studies on other brominated organic compounds have shown that EXAFS can effectively distinguish between bromine bonded to aromatic versus aliphatic carbons based on the bond distances and the pattern of shells in the Fourier transform of the spectrum. This makes it a valuable tool for confirming the covalent attachment of the bromine to the benzene ring and for probing its immediate atomic surroundings.
Theoretical and Computational Investigations of 2 Bromo 1 N Cyclopropylbenzene 1,4 Diamine
Electronic Structure and Molecular Geometry Calculations
The arrangement of atoms and the distribution of electrons are fundamental to a molecule's behavior. Computational methods allow for the precise calculation of these features, providing a foundational understanding of the compound's stability and properties.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state (most stable) properties of molecules. For 2-bromo-1-N-cyclopropylbenzene-1,4-diamine, DFT calculations would be used to find the optimized molecular geometry by minimizing the total energy of the system. This process yields precise information on bond lengths, bond angles, and dihedral angles.
The calculations would account for the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino groups and the electron-withdrawing, yet sterically bulky, bromine atom would influence the geometry of the aromatic ring and the orientation of the substituent groups. For instance, DFT can predict the C-N, C-Br, and C-C bond lengths and the planarity of the benzene ring.
Illustrative Optimized Geometrical Parameters:
Below is a hypothetical table representing the kind of data that would be obtained from a DFT geometry optimization calculation, for instance, at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C1-C2 | 1.40 Å |
| C2-Br | 1.90 Å | |
| C1-N1 | 1.39 Å | |
| N1-H | 1.01 Å | |
| C4-N2 | 1.41 Å | |
| N2-C(cyclopropyl) | 1.46 Å | |
| Bond Angles | C2-C1-N1 | 121.0° |
| C1-C2-Br | 119.5° | |
| C3-C4-N2 | 119.8° | |
| C4-N2-C(cyclopropyl) | 125.0° | |
| Dihedral Angle | C2-C1-N1-H | 180.0° |
Note: The data in this table is illustrative and serves to exemplify the output of a DFT calculation; it is not based on published experimental or computational results for this specific molecule.
Conformational analysis is crucial for molecules with rotatable bonds, as their three-dimensional shape can significantly impact their properties. In this compound, the primary sources of conformational flexibility are the rotation around the C-N bonds of the amino and cyclopropylamino groups. The orientation of the cyclopropyl (B3062369) group relative to the benzene ring is of particular interest.
A computational scan of the potential energy surface (PES) would be performed by systematically rotating these bonds and calculating the energy at each step. This analysis helps identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The results would reveal whether certain orientations are preferred due to factors like steric hindrance from the adjacent bromine atom or favorable electronic interactions. For instance, the bulky cyclopropyl group might prefer an orientation that minimizes steric clash with the rest of the molecule.
Illustrative Relative Energies of Conformers:
This hypothetical table shows the type of results obtained from a conformational analysis, indicating the relative stability of different spatial arrangements.
| Conformer | Dihedral Angle (C3-C4-N2-C_cyclopropyl) | Relative Energy (kcal/mol) | Stability |
| A | 180° (anti-periplanar) | 0.00 | Most Stable |
| B | 0° (syn-periplanar) | 3.5 | Less Stable |
| C | 90° (orthogonal) | 1.8 | Intermediate |
Note: The data in this table is for illustrative purposes to show the output of a conformational analysis and is not derived from specific research on this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
Illustrative FMO Properties:
The following table provides an example of the data generated from an FMO analysis.
| Parameter | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Note: These energy values are hypothetical and intended to illustrate the results of an FMO calculation. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. biomedres.us
Quantum Chemical Descriptors and Charge Analysis
Quantum chemical descriptors provide quantitative measures of a molecule's electronic properties. Charge analysis methods partition the total electron density among the atoms, yielding partial atomic charges that are useful for understanding intermolecular interactions and reactivity.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. numberanalytics.comlibretexts.org It provides a rich picture of the charge distribution, highlighting regions that are electron-rich or electron-poor. avogadro.cc MEP maps are color-coded; typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values.
For this compound, the MEP map would be expected to show:
Negative Regions (Red): Concentrated around the nitrogen atoms of the two amine groups due to their lone pairs of electrons. The π-system of the benzene ring would also exhibit negative potential above and below the plane of the ring.
Positive Regions (Blue): Located around the hydrogen atoms of the amine groups, making them potential hydrogen bond donors.
Neutral/Intermediate Regions (Green/Yellow): Found on the carbon atoms of the benzene ring and the cyclopropyl group. The bromine atom would likely exhibit a region of positive potential on its outermost surface (a σ-hole) along the C-Br bond axis, making it a potential halogen bond donor. researchgate.net
This detailed map helps predict how the molecule would interact with other molecules, such as receptors or solvents. numberanalytics.comucla.edu
To quantify the charge distribution, various population analysis schemes can be used. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for calculating the partial charge on each atom in a molecule.
Mulliken Population Analysis: This method partitions the electron density based on the basis functions used in the quantum calculation. While simple and widely available, Mulliken charges are known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. uni-muenchen.de
Natural Population Analysis (NPA): NPA is based on the concept of Natural Bond Orbitals (NBOs). It provides a more robust and less basis-set-dependent description of atomic charges that often aligns better with chemical intuition and electrostatic properties. nih.govresearchgate.netscilit.com NPA typically gives a better representation of the electron distribution in compounds with significant ionic character. researchgate.net
A comparative analysis of Mulliken and NPA charges for this compound would reveal the charge distribution. The nitrogen atoms are expected to carry a significant negative charge, while the hydrogen atoms attached to them would be positively charged. The bromine atom would likely have a small negative charge, while the carbon atom it is attached to would be positive.
Illustrative Atomic Charges:
This table provides a hypothetical comparison of charges calculated by Mulliken and NPA methods.
| Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |
| Br | -0.08 | -0.05 |
| N1 (primary amine) | -0.75 | -0.90 |
| N2 (secondary amine) | -0.72 | -0.88 |
| C1 (attached to N1) | 0.15 | 0.20 |
| C2 (attached to Br) | 0.10 | 0.15 |
| C4 (attached to N2) | 0.12 | 0.18 |
| Average H (on N) | 0.35 | 0.45 |
Note: This data is illustrative and not based on actual calculations for the specified molecule. It serves to show the typical differences and trends observed between the two methods.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations
Theoretical examinations of this compound employ advanced computational tools to provide a nuanced understanding of its electronic structure. Among these, the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are pivotal in elucidating the nature of chemical bonding and electron distribution within the molecule.
The Electron Localization Function (ELF) is a quantum chemical method that maps the probability of finding an electron in the vicinity of a reference electron with the same spin. This analysis provides a clear depiction of electron pair localization, effectively distinguishing between core electrons, covalent bonds, and lone pairs. wikipedia.org For aromatic systems like this compound, ELF analysis is particularly insightful. It can quantify the degree of electron delocalization within the benzene ring and illustrate the electronic influence of the bromo, amino, and N-cyclopropyl substituents. The topological analysis of ELF partitions the molecular space into basins of attractors, which correspond to atomic cores, bonds, and lone pairs, offering a chemically intuitive picture of the electronic structure. researchgate.net In substituted benzenes, the pattern of these basins can correlate with the directing effects of substituents in electrophilic aromatic substitution reactions. researchgate.net
Complementing ELF, the Localized Orbital Locator (LOL) provides another perspective on electron localization. LOL is effective in identifying regions of high orbital overlap, which are characteristic of covalent bonds. The analysis of the π-contribution to both ELF and LOL (ELF-π and LOL-π) is especially valuable for aromatic compounds. These indices are sensitive to subtle changes in aromaticity and electron delocalization caused by substituents. nih.gov For this compound, LOL analysis would help to visualize the bonding within the strained cyclopropyl ring and its electronic interaction with the aromatic system.
Together, ELF and LOL investigations offer a comprehensive, qualitative, and quantitative description of the electronic environment of this compound. These analyses can reveal how the interplay of the electron-donating amino and cyclopropyl groups and the electron-withdrawing bromo substituent modulates the electron density distribution, which in turn influences the molecule's reactivity and spectroscopic properties.
Mechanistic Insights from Computational Reaction Dynamics
Elucidation of Reaction Pathways and Transition States
Computational reaction dynamics provides a powerful framework for exploring the potential chemical transformations of this compound. By mapping the potential energy surface, it is possible to identify reaction pathways, intermediates, and, crucially, the transition states that govern the kinetics of these transformations. Density Functional Theory (DFT) is a commonly employed method for such investigations, allowing for the optimization of molecular geometries and the calculation of their corresponding energies. researchgate.net
For a molecule with the structural complexity of this compound, several reaction pathways can be envisaged. These may include reactions involving the amino groups, the aromatic ring, or the cyclopropyl moiety. Computational methods can be used to model these reactions, for instance, by simulating the approach of a reactant and tracking the energy changes as the reaction proceeds. The highest point on the minimum energy path between reactants and products corresponds to the transition state. ucsb.edu
The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state determines the activation energy of the reaction. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted. For example, in related systems, computational studies have been used to determine the activation energies for different steps in multi-step reactions, thereby identifying the rate-determining step. emich.edu
Exploration of Rearrangement Mechanisms Involving the Cyclopropyl Moiety
The cyclopropyl group in this compound is a particularly interesting feature from a mechanistic standpoint. Cyclopropyl rings are known to undergo a variety of rearrangement reactions, often driven by the relief of ring strain. Computational studies are instrumental in exploring the mechanisms of these rearrangements.
One common reaction of N-cyclopropylanilines involves the opening of the cyclopropyl ring. This can be initiated by oxidation of the amine to a radical cation, followed by cleavage of the cyclopropane (B1198618) ring. nih.gov The resulting intermediate can then undergo further reactions. DFT calculations can be used to model the energetics of this process, including the structure and stability of the radical cation and the transition state for ring opening. chemrxiv.org
For instance, computational studies on cyclopropyl-substituted nitrenium ions, which are electronically similar to the radical cations that could be formed from this compound, have shown that ring expansion and elimination reactions are possible. chemrxiv.org These studies calculate the relative energies of the transition states for different rearrangement pathways, allowing for predictions of the likely products. chemrxiv.org The nature and position of substituents on the aromatic ring can significantly influence the energetics of these rearrangements, and computational models can quantify these effects.
Studies of Radical Cation Intermediates
The formation of radical cations is a key step in many reactions of aromatic amines. nih.gov Single-electron oxidation of the nitrogen atom in this compound would lead to a radical cation intermediate. The structure, stability, and reactivity of this intermediate can be thoroughly investigated using computational methods.
Computational studies on the radical cations of p-phenylenediamine (B122844) and its derivatives have shown that the unpaired electron is delocalized over the aromatic ring and the nitrogen atoms. bohrium.com The extent of this delocalization and the spin density distribution can be calculated and visualized. These calculations provide insights into the reactivity of the radical cation, as regions of high spin density are often the sites of subsequent reactions.
Computational Prediction of Spectroscopic Parameters
Simulated NMR, IR, and UV-Vis Spectra for Comparative Analysis
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters. These simulated spectra are invaluable for the structural elucidation of new compounds and for the interpretation of experimental data. For this compound, the simulation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can provide a wealth of information.
Simulated NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. For a 1,4-disubstituted benzene ring, the symmetry of the molecule influences the appearance of the aromatic proton signals. stackexchange.com The predicted chemical shifts for the aromatic protons, the protons of the cyclopropyl ring, and the amine protons of this compound can be compared with experimental data to confirm the structure of the molecule.
| Parameter | Description |
| ¹H Chemical Shifts | Predicted positions of proton signals in the NMR spectrum. |
| ¹³C Chemical Shifts | Predicted positions of carbon signals in the NMR spectrum. |
| Spin-Spin Coupling | Predicted splitting patterns of NMR signals due to interactions between neighboring nuclei. |
Simulated IR Spectra: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict these vibrational frequencies and their corresponding intensities. researchgate.net The simulated IR spectrum for this compound would show characteristic peaks for the N-H stretching of the amino groups, C-H stretching of the aromatic and cyclopropyl groups, C-N stretching, and the C-Br stretching, as well as the characteristic aromatic ring vibrations.
| Parameter | Description |
| Vibrational Frequencies | Predicted frequencies of molecular vibrations, corresponding to peaks in the IR spectrum. |
| IR Intensities | Predicted intensities of the vibrational modes, helping to identify the most prominent peaks. |
Simulated UV-Vis Spectra: The absorption of light in the UV-Vis region corresponds to electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of these electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. nsf.govnih.gov The simulated UV-Vis spectrum of this compound would reveal the wavelengths of maximum absorption (λmax) associated with π-π* transitions in the aromatic system, which are influenced by the electronic effects of the substituents. youtube.com
| Parameter | Description |
| Excitation Energies | Predicted energies of electronic transitions, corresponding to the position of absorption bands. |
| Oscillator Strengths | Predicted intensities of the electronic transitions, indicating the probability of the transition. |
| λmax | The wavelength at which the maximum absorption occurs. |
By comparing these simulated spectra with experimentally obtained data, a detailed and confident characterization of this compound can be achieved.
Analysis of Non-Covalent Interactions in this compound Remains a Field for Future Investigation
A comprehensive review of scientific literature reveals a notable absence of theoretical and computational studies focused specifically on the non-covalent interactions (NCI) within the molecular system of this compound. Despite the availability of advanced computational methods for analyzing such interactions, this particular compound has not yet been the subject of published research in this domain.
Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and physicochemical properties of molecules. Methodologies such as the Non-Covalent Interaction (NCI) index are instrumental in visualizing and characterizing weak interactions like hydrogen bonds, van der Waals forces, and steric clashes. These analyses provide valuable insights into molecular behavior, including crystal packing, protein-ligand binding, and self-assembly processes.
For a molecule like this compound, several types of non-covalent interactions could be anticipated based on its structural components:
Hydrogen Bonding: The presence of two amine groups (–NH2 and –NH-cyclopropyl) suggests the potential for both intramolecular and intermolecular hydrogen bonds. These could involve the nitrogen atoms acting as hydrogen bond acceptors and the amine hydrogens as donors.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules.
π-Interactions: The benzene ring provides a platform for various π-interactions, including π-π stacking between aromatic rings of adjacent molecules and C-H/π interactions involving the cyclopropyl or phenyl C-H bonds.
A detailed NCI analysis would typically involve plotting the reduced density gradient (RDG) against the electron density, which allows for the visualization of interaction regions. The sign of the second Hessian eigenvalue of the electron density (λ₂) is then used to differentiate between attractive (hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions. The results of such an analysis are often presented in the form of 3D isosurfaces colored according to the interaction type and strength, providing a clear visual map of the non-covalent forces at play.
Furthermore, computational studies would quantify the energetic contributions of these different interactions. This is often achieved through methods like Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies.
However, without specific computational data for this compound, any discussion of its non-covalent interactions remains speculative. The generation of detailed research findings, including data tables of interaction energies or geometric parameters, is contingent upon dedicated theoretical investigations. As of now, the scientific community awaits such a study to fully elucidate the intricate network of non-covalent forces that govern the behavior of this molecule.
Chemical Reactivity and Mechanistic Aspects of 2 Bromo 1 N Cyclopropylbenzene 1,4 Diamine
Reactivity of the Aromatic Ring System
The benzene (B151609) ring in 2-bromo-1-N-cyclopropylbenzene-1,4-diamine is rendered highly electron-rich by the presence of two nitrogen-based substituents: a primary amine (-NH₂) and a secondary N-cyclopropylamine (-NH-c-Pr). Both of these groups are potent activating groups in electrophilic aromatic substitution reactions due to the ability of the nitrogen lone pair to donate electron density into the π-system of the ring through resonance. rsc.org
The directing effects of the substituents on an aromatic ring determine the regioselectivity of electrophilic aromatic substitution (EAS). In the case of this compound, the directing influences are as follows:
-NH₂ (primary amine): A very strong activating group and an ortho-, para-director.
-NH-cyclopropyl (secondary amine): Also a strong activating group and an ortho-, para-director.
-Br (bromine): A deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of the resonance contribution of its lone pairs. libretexts.org
The positions on the ring available for substitution are C3, C5, and C6. The combined influence of the two amino groups strongly activates the ring, particularly at the positions ortho and para to them. The primary amine at C4 directs towards C3 and C5. The N-cyclopropylamine at C1 directs towards C6 and C5 (since C2 is already substituted). The bromine at C2 directs towards C3 and C6.
Therefore, electrophilic attack is most likely to occur at positions C3, C5, and C6, which are activated by one or both amino groups. The powerful activating nature of the amino groups generally overrides the deactivating effect of the bromine. msu.edu Polysubstitution can be a significant issue in such highly activated systems, often leading to the substitution of all available ortho and para positions if the reaction conditions are not carefully controlled. To achieve monosubstitution, it is common practice to protect the more reactive amino group, typically by converting it into an amide, which is a less powerful activating group. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influences | Predicted Reactivity |
|---|---|---|
| C3 | Ortho to -Br, Ortho to -NH₂ | Highly Favored |
| C5 | Para to -Br, Ortho to -NH₂, Meta to -NH-c-Pr | Highly Favored |
| C6 | Ortho to -NH-c-Pr, Meta to -NH₂, Para to -NH₂ | Highly Favored |
This table is based on established principles of electrophilic aromatic substitution and the directing effects of the involved functional groups.
Directed ortho metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then react with an electrophile. wikipedia.orgorganic-chemistry.org
Both the primary and secondary amino groups in this compound have the potential to act as DMGs after deprotonation. organic-chemistry.org However, the acidic N-H protons of the amino groups would be deprotonated first by the strong base before any C-H deprotonation of the ring. This would require the use of at least two equivalents of the organolithium reagent. The resulting lithiated amide species can then direct the metallation.
The N-cyclopropylamino group at C1 could direct lithiation to the C6 position. The primary amino group at C4 could direct lithiation to the C3 or C5 positions. The regiochemical outcome would likely be influenced by factors such as chelation effects and the relative directing ability of the two lithiated amino groups. harvard.edu Tertiary amines and amides are generally effective DMGs. wikipedia.org
Transformations Involving the Bromine Substituent
The bromine atom at the C2 position is a key handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions and halogen-metal exchange.
The aryl bromide functionality is a common substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds.
C-N Bond Formation (Buchwald-Hartwig Amination): This reaction would allow for the introduction of a new amine or amide group at the C2 position by coupling with an appropriate nitrogen nucleophile. The Buchwald-Hartwig amination is well-suited for coupling amines with aryl halides and is tolerant of a wide range of functional groups. wikipedia.orglibretexts.orgacsgcipr.org This would be a powerful method for synthesizing more complex diamine or triamine structures.
C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira couplings): The bromine atom can be replaced with various carbon-based groups. A Suzuki coupling would involve reaction with a boronic acid or ester to form a biaryl or an alkyl/vinyl-substituted arene. A Heck coupling would introduce a vinyl group, and a Sonogashira coupling would install an alkyne.
C-O Bond Formation: Palladium-catalyzed methods also exist for the formation of C-O bonds, allowing for the synthesis of aryl ethers from the aryl bromide and an alcohol or phenol.
The success of these reactions would depend on the choice of catalyst, ligand, base, and solvent, which must be compatible with the two amino groups present in the molecule. nih.gov
Aryl bromides can undergo halogen-metal exchange with strong bases like organolithium reagents (e.g., n-BuLi, t-BuLi) or with Grignard reagents (e.g., iPrMgCl). wikipedia.orgharvard.edu This reaction replaces the bromine atom with a metal (lithium or magnesium), generating a highly reactive organometallic intermediate.
Lithium-Halogen Exchange: Treatment with an organolithium reagent, typically at low temperatures, would rapidly convert the C-Br bond to a C-Li bond. harvard.edu The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). The rate of lithium-halogen exchange is generally very fast, often faster than deprotonation of less acidic C-H bonds. harvard.edu However, the acidic N-H protons would still react first.
Magnesium-Halogen Exchange: The use of reagents like isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (forming a "turbo-Grignard" reagent), allows for efficient Br-Mg exchange under milder conditions than traditional Grignard formation. researchgate.netclockss.org This method is known for its excellent functional group tolerance, making it potentially suitable for a molecule with two amino groups. harvard.edu The resulting organomagnesium reagent can then be used in subsequent reactions, such as cross-coupling or addition to electrophiles. The presence of the adjacent N-cyclopropylamino group might influence the rate and efficiency of the exchange through a chelation effect. clockss.org
Reactivity and Rearrangements of the N-Cyclopropylamine Moiety
The N-cyclopropylamine moiety is not merely a simple secondary amine; the cyclopropyl (B3062369) ring imparts unique reactivity due to its inherent ring strain (approximately 28 kcal/mol). acs.org This strain can be released in various chemical transformations, particularly ring-opening reactions.
Under certain conditions, the N-cyclopropylamine group can undergo reactions involving the cleavage of the three-membered ring. These reactions are often initiated by single-electron transfer (SET) oxidation of the nitrogen atom or by treatment with strong acids. acs.orgrsc.orgnih.gov
Oxidative Ring Opening: Oxidation of the nitrogen, for instance by photosensitizers or certain chemical oxidants, can generate a nitrogen radical cation. This intermediate can then undergo rapid and irreversible ring-opening to form an iminium distonic radical cation. acs.orgresearchgate.net This reactive intermediate can then participate in a variety of downstream reactions.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropylamine (B47189) can be protonated. Subsequent cleavage of the cyclopropane (B1198618) ring can lead to the formation of a carbocationic intermediate, which can then be trapped by nucleophiles or undergo rearrangement. nih.govresearchgate.net For example, reactions of N-cyclopropylamides with Lewis acids like AlCl₃ have been shown to yield N-(2-chloropropyl)amides or oxazolines through a ring-opening rearrangement mechanism. rsc.orgresearchgate.net
These potential rearrangements highlight that the N-cyclopropyl group is not always an inert spectator and its reactivity must be considered when planning synthetic routes involving harsh oxidative or acidic conditions.
Table 2: Summary of Potential Reactions
| Section | Reaction Type | Reagents/Conditions | Potential Product Type |
|---|---|---|---|
| 5.1.1 | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substituted this compound |
| 5.1.2 | Directed Ortho Metallation | Organolithium base, then Electrophile | Functionalized at C6 (or C3/C5) |
| 5.2.1 | Pd-Catalyzed Cross-Coupling | Pd catalyst, Ligand, Base, Coupling Partner | C-C, C-N, or C-O bond formed at C2 |
| 5.2.2 | Halogen-Metal Exchange | Organolithium or Grignard Reagent | Aryllithium or Arylmagnesium species at C2 |
| 5.3 | N-Cyclopropyl Ring Opening | Oxidants or Strong Acids | Ring-opened products (e.g., propanolamines, oxazolines) |
Cyclopropyl Ring-Opening Reactions
The cyclopropyl group in N-cyclopropylanilines can undergo ring-opening reactions, particularly upon single-electron transfer (SET) oxidation. acs.org This process is driven by the release of the significant strain energy inherent in the three-membered ring, which is approximately 28 kcal/mol. acs.org Upon oxidation of the amine, a radical cation is formed. This intermediate can then undergo a rapid and irreversible ring-opening to yield a more stable distonic radical cation. acs.org
In the context of this compound, oxidation would likely lead to the formation of a radical cation on the cyclopropyl-substituted nitrogen. This would be followed by the opening of the cyclopropyl ring. The resulting intermediate could then be trapped by various nucleophiles or undergo further reactions. researchgate.netrsc.org For instance, studies on similar N-cyclopropylanilines have shown that the ring-opened distonic radical cation can react with molecular oxygen to form endoperoxide intermediates, which subsequently fragment into various products. acs.org
The regioselectivity of the ring-opening can be influenced by substituents on the cyclopropyl ring. For example, a phenyl-substituted cyclopropyl group has been shown to facilitate ring-opening due to the stabilization of the resulting radical. researchgate.net In superacidic conditions, trans-2-(phenyl)cyclopropylamine undergoes ring-opening through the formation of a dication, demonstrating that the reaction pathway is highly dependent on the reaction medium. nih.gov
Table 1: Factors Influencing Cyclopropyl Ring-Opening Reactions
| Factor | Influence on Ring-Opening | Reference |
|---|---|---|
| Oxidation | Initiates the reaction by forming a radical cation. | acs.org |
| Strain Energy | Provides the thermodynamic driving force for the opening of the three-membered ring. | acs.org |
| Substituents | Phenyl groups on the cyclopropyl ring can stabilize the resulting radical intermediate, accelerating the reaction. | researchgate.net |
| Reaction Medium | Superacidic conditions can lead to ring-opening via dicationic intermediates. | nih.gov |
Nitrenium Ion Pathways and Transformations
Oxidation of the secondary amine in this compound can lead to the formation of a highly reactive cyclopropyl-substituted nitrenium ion. chemrxiv.orgchemrxiv.org The cyclopropyl group has a significant stabilizing effect on the electron-deficient nitrenium center through sigma-donation, forming a non-classical structure analogous to the cyclopropylcarbinyl cation. chemrxiv.org
The decay of these cyclopropyl nitrenium ions can proceed through several pathways:
Cyclopropyl ring expansion: This involves a 1,2-shift of a cyclopropyl methylene (B1212753) group to the nitrenium ion, resulting in the formation of an azetium ion. This intermediate can then be trapped by nucleophiles. chemrxiv.orgchemrxiv.org
Ethylene elimination: This pathway leads to the formation of an isonitrilium ion. chemrxiv.orgchemrxiv.org
Addition of nucleophiles: In the presence of high concentrations of nucleophiles like methanol, direct addition to the cyclopropyl ring can occur, leading to a ring-opened product. chemrxiv.orgnih.gov
The relative importance of these pathways is influenced by the substituents on the nitrogen and the aromatic ring. For example, an aryl-substituted nitrenium ion shows a mixture of ring expansion and elimination products, whereas an alkyl-substituted one may predominantly undergo elimination. chemrxiv.orgchemrxiv.org
Chemical Behavior of the Amine Functionalities
The two amino groups of this compound exhibit distinct reactivity, which can be exploited for selective chemical modifications.
Derivatization and Protection Strategies for Amino Groups
The presence of two amine groups with different substitution patterns (primary and secondary) allows for selective derivatization. Standard protecting groups for amines, such as carbamates (e.g., Boc, Cbz, Fmoc), can be employed to temporarily mask one or both amine functionalities. masterorganicchemistry.comlibretexts.org This protection strategy is crucial for preventing unwanted side reactions during multi-step syntheses. organic-chemistry.orgspringernature.com
The choice of protecting group is critical and should be based on its stability under various reaction conditions and the ease of its removal. Orthogonal protection strategies, where different protecting groups that can be removed under distinct conditions are used, would be particularly useful for selectively reacting at the two different amine sites of this compound. wikipedia.org For example, a Boc group, which is acid-labile, could be used to protect one amine, while a Cbz group, removable by hydrogenolysis, could protect the other. libretexts.org
Table 2: Common Protecting Groups for Amines and Their Removal Conditions
| Protecting Group | Abbreviation | Removal Conditions | Reference |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | masterorganicchemistry.com |
| Carbobenzyloxy | Cbz | Hydrogenolysis | libretexts.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | wikipedia.org |
| Acetyl | Ac | Acid or base | libretexts.org |
Electrochemical Oxidation Mechanisms of Phenylenediamines
The initial step is a one-electron transfer to form a semiquinonediimine radical cation. This is followed by a chemical step, which is often the rate-determining step and involves the acid dissociation of the radical cation. researchgate.net The resulting neutral semiquinone radical is then oxidized in a second electron transfer step to form the quinonediimine. researchgate.net At higher potentials, the radical cation can be directly oxidized to the quinonediimine. researchgate.net
The presence of substituents on the phenylenediamine ring, such as the bromo and cyclopropylamino groups in the title compound, will influence the oxidation potentials. Electron-donating groups are expected to lower the oxidation potential. researchgate.net The electrochemical oxidation can also lead to the formation of polymeric films on the electrode surface. researchgate.net
Proton Transfer Effects on Redox Behavior
Proton transfer plays a crucial role in the redox behavior of phenylenediamines. nih.gov The voltammetry of these compounds is often pH-dependent. researchgate.netcolostate.edu In acidic media, the amine groups are protonated, which affects their oxidation potential. As the pH increases, deprotonation occurs, and the oxidation becomes easier. abechem.com
The rate of the chemical step following the initial electron transfer in the ECE mechanism is directly related to the proton concentration. researchgate.net A lower proton concentration (higher pH) leads to a faster subsequent chemical reaction. researchgate.net The pKa values of the radical cations formed upon oxidation are also important. The semiquinonediimine radical cations are generally found to be slightly more acidic than their protonated parent phenylenediamine cations. researchgate.net
Hydrogen bonding can also influence the electrochemical behavior, and both intramolecular and intermolecular proton transfers can affect the oxidation process. researchgate.net The distance over which a proton must be transferred can impact the kinetics of proton-coupled electron transfer (PCET) reactions. nih.gov
Synthetic Utility and Applications As a Building Block in Organic Chemistry
Role as an Intermediate for Complex Molecular Architectures
The distinct functionalities within 2-bromo-1-N-cyclopropylbenzene-1,4-diamine make it a valuable precursor for synthesizing intricate molecular frameworks, particularly heterocyclic and polycyclic systems that are prevalent in medicinal chemistry and materials science.
The quinolone and 4-quinolone motifs are central to a large class of antibacterial agents. chim.it The synthesis of these structures often relies on the cyclization of aniline (B41778) derivatives. mdpi.com Substituted anilines, particularly those bearing halogen atoms, are key starting materials in several established synthetic routes. nih.gov
The structure of this compound is well-suited for quinolone synthesis. The aniline core provides the necessary nitrogen and benzene (B151609) ring for the formation of the bicyclic quinolone system. The bromine atom at the ortho-position to one of the amino groups serves as an excellent synthetic handle. For instance, it can facilitate palladium-catalyzed reactions, such as the Heck reaction with allylic alcohols, which is a known method for constructing the quinoline (B57606) core. nih.gov
Table 1: Selected Synthetic Methodologies for Quinolone Synthesis from Aniline Precursors
| Method | Key Reagents | Description |
| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | Condensation with aniline followed by thermal cyclization to form the quinolone ring. mdpi.com |
| Doebner Reaction | Aldehyde, Pyruvic Acid | A three-component reaction that produces quinoline-4-carboxylic acids. nih.gov |
| Heck Reaction | Allylic Alcohols, Palladium Catalyst | Coupling of a 2-bromoaniline (B46623) with an allylic alcohol followed by cyclization and dehydrogenation. nih.gov |
| Microwave-Assisted Synthesis | Ethyl Acetoacetate, Diphenyl Ether | One-step reaction of an aniline with a β-ketoester under high temperature. rsc.org |
This table presents common methods where a substituted aniline, such as this compound, could serve as a starting material.
The presence of three distinct reactive centers—the primary amine, the secondary cyclopropylamine (B47189), and the carbon-bromine bond—makes this compound an ideal scaffold for building nitrogen-containing polycyclic compounds. These reactive sites can be addressed sequentially to construct fused heterocyclic systems.
For example, the more nucleophilic primary amine can undergo condensation reactions with dicarbonyl compounds to form an initial heterocyclic ring. Subsequently, the less reactive secondary amine can be involved in a second cyclization. The bromo-substituent offers a further point for elaboration, enabling the formation of additional rings through transition-metal-catalyzed cross-coupling reactions or aromatic nucleophilic substitution. This stepwise approach allows for the controlled construction of complex, multi-ring systems, including those found in natural products and pharmaceutical agents. The synthesis of boron-nitrogen fused polycyclic aromatic hydrocarbons, for example, often involves the ring-closing reactions of substituted anilines. researchgate.net
Applications in Ligand Design for Coordination Chemistry
Phenylenediamine derivatives are widely used as ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. mdpi.com The two nitrogen atoms of the diamine can act as a bidentate chelate, binding to a single metal center to form a stable five-membered ring.
The compound this compound offers unique features for ligand design. The substituents on the phenylenediamine backbone—the bromo group and the cyclopropyl (B3062369) group—can be used to fine-tune the steric and electronic properties of the resulting metal complex.
Electronic Effects : The bromine atom is an electron-withdrawing group, which decreases the electron density on the aromatic ring and reduces the basicity (donor strength) of the nitrogen atoms. This modification can influence the redox potential and reactivity of the coordinated metal center.
Steric Effects : The bulky cyclopropyl group attached to one of the nitrogen donors introduces significant steric hindrance around the metal coordination sphere. This can be used to control the geometry of the complex, stabilize specific oxidation states, or influence the substrate selectivity in catalytic applications.
These tunable properties make ligands derived from this building block potentially useful in areas such as catalysis, where precise control over the metal's environment is crucial for activity and selectivity.
Development of Advanced Organic Materials (e.g., Electroactive Materials)
Phenylenediamines are primary building blocks for the synthesis of electroactive polymers, a class of materials that can conduct electricity and are used in a wide range of applications, including sensors, batteries, and electrochromic devices. mdpi.commdpi.com Poly(phenylenediamine), an analogue of polyaniline, can be synthesized via chemical or electrochemical oxidative polymerization of phenylenediamine monomers. mdpi.comnih.gov
The use of this compound as a monomer would lead to a functionalized electroactive polymer with tailored properties:
Solubility and Processability : The N-cyclopropyl group can disrupt polymer chain packing, potentially improving the solubility of the resulting polymer in common organic solvents. This is a significant advantage, as the poor solubility of many conducting polymers often limits their processability.
Functionality : The bromine atoms incorporated into the polymer backbone serve as reactive sites for post-polymerization modification. This allows for the grafting of other functional groups onto the polymer, enabling the fine-tuning of its electronic, optical, or sensory properties.
Electrochemical Properties : The electronic nature of the substituents influences the oxidation potential of the monomer and the conductivity and stability of the final polymer. Aniline oligomers and polymers are known for their rich electrochemical behavior, and derivatives can be designed to have specific redox properties. ysu.amnih.gov
The electrical conductivity of poly(phenylenediamine)s can vary significantly depending on the monomer structure and doping levels, spanning a wide range from insulator to semiconductor.
Table 2: Electrical Conductivity of Various Poly(phenylenediamine) Derivatives
| Polymer | Form | Conductivity (S cm⁻¹) |
| Poly(ortho-phenylenediamine) | Undoped | 6.0 x 10⁻¹² |
| Poly(ortho-phenylenediamine) | Doped | 8.5 x 10⁻¹² |
| Poly(meta-phenylenediamine) | Undoped | 8.0 x 10⁻¹⁴ |
| Poly(para-phenylenediamine) | Doped | 1.9 x 10⁻¹⁰ |
Source: Data adapted from a study on electroconductive poly(phenylenediamine)s. rsc.org The conductivity of a polymer derived from this compound would be influenced by its specific substituents.
Q & A
Q. How can researchers design experiments to probe the compound’s potential biological activity?
- Methodology :
- In Silico Screening : Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina. Validate hits via surface plasmon resonance (SPR) binding assays .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays. Compare with structurally similar diamines showing antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
